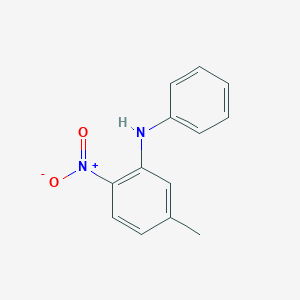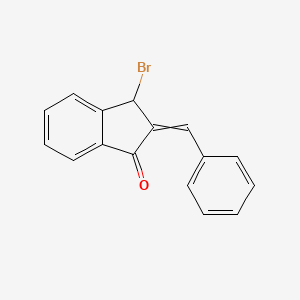
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- is a chemical compound belonging to the class of indanones Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
The synthesis of 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- typically involves a Knoevenagel condensation reaction. This reaction is carried out by condensing 3-bromoindan-1-one with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Wissenschaftliche Forschungsanwendungen
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.
Wirkmechanismus
The mechanism of action of 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and the NF-κB/MAPK signaling pathway . Its antibacterial activity is due to the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- can be compared with other similar compounds such as:
2-Benzylidene-1-indanone: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Benzylidene-3-(cyclohexylamino)indan-1-one: Contains a cyclohexylamino group instead of a bromine atom, which can alter its chemical properties and applications.
2-Benzylidene-3-oxobutanamide: Contains an oxobutanamide group, which provides different biological activities and applications.
The uniqueness of 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- lies in its bromine atom, which can participate in various substitution reactions, making it a versatile compound for synthetic and research purposes.
Eigenschaften
Molekularformel |
C16H11BrO |
|---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
2-benzylidene-3-bromo-3H-inden-1-one |
InChI |
InChI=1S/C16H11BrO/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-10,15H |
InChI-Schlüssel |
GOHRTUPYWQUEHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


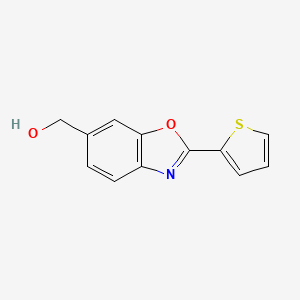
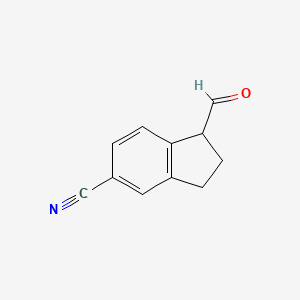
![N-[3-(Trimethoxysilyl)propyl]formamide](/img/structure/B8456204.png)
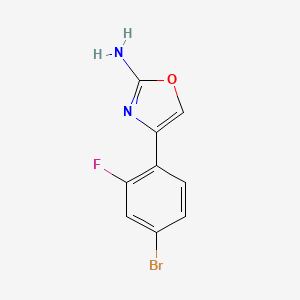
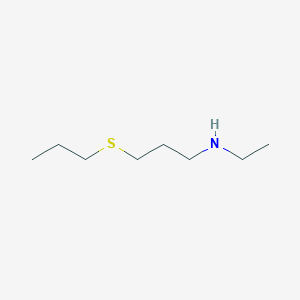
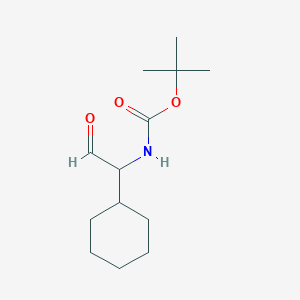
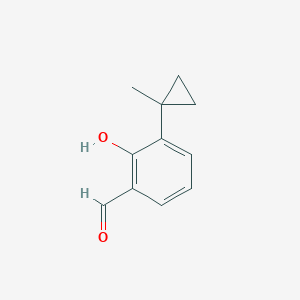
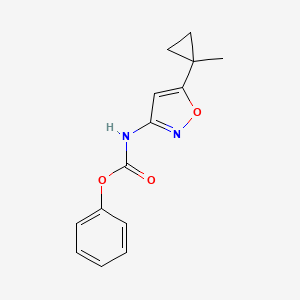
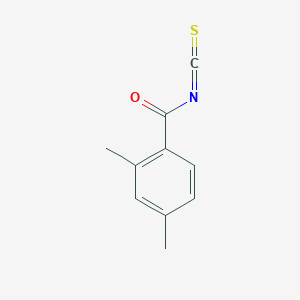
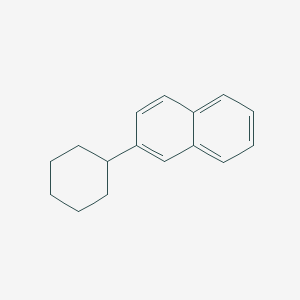
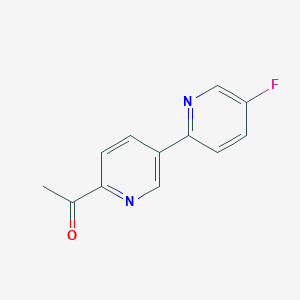
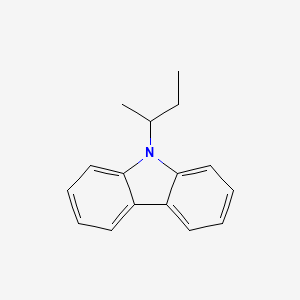
![1h-Pyrrolo[2,3-b]pyridine-5-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-,methyl ester](/img/structure/B8456287.png)
